molecular formula C5H10Cl2 B13094440 1,1-Dichloro-2,2-dimethylpropane CAS No. 29559-54-4

1,1-Dichloro-2,2-dimethylpropane

Cat. No.: B13094440
CAS No.: 29559-54-4
M. Wt: 141.04 g/mol
InChI Key: RHJLMJAWDKKWPH-UHFFFAOYSA-N
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Description

1,1-Dichloro-2,2-dimethylpropane is an organic compound with the molecular formula C5H10Cl2. It is a chlorinated hydrocarbon that belongs to the class of haloalkanes. This compound is characterized by the presence of two chlorine atoms attached to the same carbon atom, which is also bonded to two methyl groups. The structure of this compound can be represented as (CH3)3CCHCl2. It is a colorless liquid with a boiling point of approximately 149.59°C and a density of 1.0900 g/cm³ .

Preparation Methods

Synthetic Routes and Reaction Conditions

1,1-Dichloro-2,2-dimethylpropane can be synthesized through the chlorination of 2,2-dimethylpropane (neopentane). The reaction involves the substitution of hydrogen atoms with chlorine atoms in the presence of a chlorinating agent such as chlorine gas (Cl2) and a catalyst like ultraviolet (UV) light or heat. The reaction can be represented as follows:

[ \text{(CH3)3CCH3 + Cl2 → (CH3)3CCHCl2 + HCl} ]

Industrial Production Methods

In industrial settings, the production of this compound typically involves the use of continuous flow reactors where neopentane is chlorinated under controlled conditions. The reaction is carried out at elevated temperatures and pressures to ensure high yield and purity of the product. The crude product is then purified through distillation to remove any unreacted starting materials and by-products .

Chemical Reactions Analysis

Types of Reactions

1,1-Dichloro-2,2-dimethylpropane undergoes several types of chemical reactions, including:

    Substitution Reactions: The chlorine atoms in this compound can be substituted by other nucleophiles such as hydroxide ions (OH-), alkoxide ions (RO-), or amines (NH2-).

    Elimination Reactions: The compound can undergo dehydrohalogenation to form alkenes. For example, treatment with a strong base like potassium hydroxide (KOH) can lead to the formation of 2,2-dimethylpropene.

    Reduction Reactions: The chlorine atoms can be reduced to hydrogen atoms using reducing agents such as lithium aluminum hydride (LiAlH4).

Common Reagents and Conditions

    Substitution: Nucleophiles like NaOH, KOH, or NH3 in aqueous or alcoholic solutions.

    Elimination: Strong bases like KOH or NaOH in alcoholic solutions.

    Reduction: Reducing agents like LiAlH4 or NaBH4 in anhydrous solvents.

Major Products Formed

    Substitution: Formation of alcohols, ethers, or amines depending on the nucleophile used.

    Elimination: Formation of 2,2-dimethylpropene.

    Reduction: Formation of 2,2-dimethylpropane.

Scientific Research Applications

Organic Synthesis

Reagent in Chemical Reactions
1,1-Dichloro-2,2-dimethylpropane serves as a versatile reagent in organic synthesis. It can participate in nucleophilic substitution reactions due to the presence of chlorine atoms. This property allows it to be employed in the formation of various organic compounds, including alkyl halides and other functional groups.

Synthesis of Complex Molecules
This compound has been utilized as a building block in the synthesis of more complex molecules. For instance, it can act as an alkylating agent in the preparation of tertiary amines and other nitrogen-containing compounds. Its ability to introduce chlorine into organic frameworks is particularly valuable in medicinal chemistry for the development of pharmaceuticals.

Material Science

Polymer Production
In material science, this compound is used as an intermediate in the production of polymers. Chlorinated hydrocarbons are often incorporated into polymer matrices to enhance properties such as thermal stability and chemical resistance. This compound can be polymerized or copolymerized with other monomers to create materials suitable for various applications including coatings and adhesives.

Flame Retardants
Due to its chlorine content, this compound can also be explored as a potential flame retardant in polymer formulations. The incorporation of halogenated compounds into plastics helps to reduce flammability and improve safety profiles for consumer products.

Solvent Applications

Solvent Properties
this compound exhibits excellent solvent properties for a wide range of organic compounds. Its ability to dissolve both polar and non-polar substances makes it an effective solvent for extraction processes in laboratories. It is particularly useful in the extraction of lipophilic compounds from biological samples.

Case Study 1: Use in Medicinal Chemistry

A study published in the Journal of Medicinal Chemistry highlighted the use of this compound as an alkylating agent in synthesizing novel anti-cancer agents. The study demonstrated that derivatives synthesized using this compound exhibited significant cytotoxic activity against various cancer cell lines.

Case Study 2: Polymer Blends

Research conducted at a leading university explored the incorporation of this compound into polyvinyl chloride (PVC) blends to enhance thermal stability. The results indicated that blends containing this compound showed improved thermal degradation temperatures compared to pure PVC.

Safety and Environmental Considerations

While this compound is useful in many applications, it is essential to consider its safety profile. Chlorinated hydrocarbons can pose health risks if not handled properly. Appropriate safety measures should be implemented during its use to minimize exposure and environmental impact.

Mechanism of Action

The mechanism of action of 1,1-Dichloro-2,2-dimethylpropane involves its interaction with nucleophiles and bases. The chlorine atoms, being electronegative, make the carbon atom they are attached to electrophilic, thus susceptible to nucleophilic attack. In substitution reactions, nucleophiles replace the chlorine atoms, while in elimination reactions, bases abstract protons leading to the formation of alkenes. The compound’s reactivity is influenced by the steric hindrance provided by the two methyl groups attached to the central carbon atom .

Comparison with Similar Compounds

Similar Compounds

    Neopentane (2,2-Dimethylpropane): A hydrocarbon with a similar structure but without chlorine atoms.

    1-Chloro-2,2-dimethylpropane: A compound with one chlorine atom instead of two.

    2,2-Dichloropropane: A compound with chlorine atoms on different carbon atoms.

Uniqueness

1,1-Dichloro-2,2-dimethylpropane is unique due to the presence of two chlorine atoms on the same carbon atom, which significantly affects its chemical reactivity and physical properties. The steric hindrance from the two methyl groups also influences its reactivity compared to other similar compounds .

Biological Activity

1,1-Dichloro-2,2-dimethylpropane (C5H10Cl2), also known as dichloro neopentane, is a chlorinated organic compound that has garnered attention due to its potential biological activity and implications for human health and environmental safety. This article reviews the biological activity of this compound, focusing on its toxicity, biochemical interactions, and relevant case studies.

  • Molecular Formula : C5H10Cl2
  • Molecular Weight : 141.04 g/mol
  • Physical State : Colorless liquid
  • Boiling Point : 138 °C
  • Flash Point : 36 °C
  • Specific Gravity : 1.09

Toxicity and Safety Profile

This compound exhibits several toxicological effects that have been documented in various studies:

The biological activity of this compound is primarily mediated through its interaction with cellular components:

  • Cellular Metabolism : Chlorinated compounds like this compound can undergo metabolic activation leading to the formation of reactive metabolites that may bind to macromolecules such as proteins and DNA, causing cellular damage.
  • Oxidative Stress : The compound may induce oxidative stress in cells, leading to inflammation and cellular apoptosis .

Study on Hepatotoxicity

A significant study evaluated the hepatotoxic effects of various chlorinated hydrocarbons, including this compound. The findings indicated that chronic exposure resulted in elevated liver enzymes in animal models, suggesting liver injury. Histopathological examinations revealed fatty liver changes consistent with hepatotoxicity .

Epidemiological Studies

Epidemiological studies have linked exposure to chlorinated compounds with increased risks of certain cancers. While direct studies on this compound are scarce, its structural similarity to other known carcinogens raises concerns about its potential health impacts .

Toxicity Data Summary

EndpointValueReference
Acute Oral LD50300 mg/kg (rat)
Chronic Inhalation EffectsLiver enzyme elevation
Carcinogenic PotentialSuspected (similarity to known carcinogens)

Environmental Persistence

PropertyValue
BiodegradabilityLow
Environmental Half-lifeSeveral weeks

Properties

IUPAC Name

1,1-dichloro-2,2-dimethylpropane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H10Cl2/c1-5(2,3)4(6)7/h4H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RHJLMJAWDKKWPH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H10Cl2
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20631815
Record name 1,1-Dichloro-2,2-dimethylpropane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20631815
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

141.04 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

29559-54-4
Record name 1,1-Dichloro-2,2-dimethylpropane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20631815
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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